N-(4-ethylphenyl)-5-nitrofuran-2-carboxamide
Description
N-(4-ethylphenyl)-5-nitrofuran-2-carboxamide is a nitrofuran-derived carboxamide compound characterized by a 5-nitro-substituted furan ring linked via a carboxamide group to a 4-ethylphenyl moiety. The nitrofuran scaffold is well-documented for its antimicrobial properties, often attributed to nitro group reduction and subsequent interference with bacterial DNA synthesis .
Properties
IUPAC Name |
N-(4-ethylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-9-3-5-10(6-4-9)14-13(16)11-7-8-12(19-11)15(17)18/h3-8H,2H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJRKEYAGRQJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 4-ethyl aniline with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include crystallization, distillation, and filtration to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can undergo oxidation to form a furanone derivative using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Potassium permanganate, acidic or basic conditions
Substitution: Nitric acid, halogens, Lewis acids
Major Products Formed
Oxidation: Amino derivatives
Reduction: Furanone derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N-(4-ethylphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA and proteins, leading to cell death. The furan ring can interact with various enzymes and receptors, modulating their activity and affecting cellular processes. The compound’s ability to generate reactive oxygen species also contributes to its biological activity.
Comparison with Similar Compounds
Key Structural Attributes :
- Molecular Formula : Likely C₁₃H₁₂N₂O₄ (based on analogous nitrofuran carboxamides).
- Functional Groups : Nitrofuran (electron-deficient heterocycle), carboxamide bridge, and 4-ethylphenyl (hydrophobic aryl group).
Comparison with Similar Compounds
Below is a comparative analysis of N-(4-ethylphenyl)-5-nitrofuran-2-carboxamide with structurally or functionally related compounds, supported by data from diverse sources.
Structural Analogs in Antimicrobial Activity
(a) Nitrothiophene Carboxamides ()
Comparison :
- The nitrothiophene analogs exhibit lower purity (42%), which may limit efficacy, whereas nitrofurans like the target compound are typically synthesized with higher purity (e.g., 99% in for related compounds).
- The 4-ethylphenyl group in the target compound may confer greater metabolic stability compared to the trifluoromethyl-methoxyphenyl group in nitrothiophenes .
(b) 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide ()
Comparison :
- The sulfamoyl group in ’s compound may confer solubility advantages but could limit blood-brain barrier penetration compared to the 4-ethylphenyl group.
- Chlorophenyl vs.
Heterocyclic Variants with Aryl Substituents
(a) N-(4-ethylphenyl)-5-methoxy-2-(4-methoxyphenyl)benzofuran-3-carboxamide ()
Comparison :
(b) Triazole Carboxamides ()
Comparison :
- Triazoles offer metabolic stability via aromatic nitrogen atoms, but nitrofurans may exhibit faster bacterial uptake due to nitro group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
